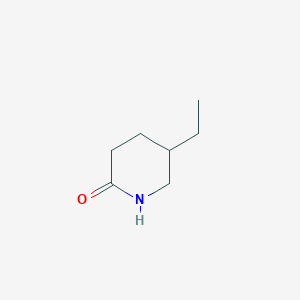

5-Ethylpiperidin-2-one

Vue d'ensemble

Description

5-Ethylpiperidin-2-one is a heterocyclic organic compound with the molecular formula C7H13NO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylpiperidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reduction of 5-ethyl-2-piperidone using phenylsilane in the presence of an iron complex as a catalyst . This method promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate efficiently.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process often includes steps such as hydrogenation, cyclization, and purification to achieve the desired product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Ethylpiperidin-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield different piperidine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted piperidines and piperidinones, which are valuable intermediates in organic synthesis .

Applications De Recherche Scientifique

Chemical Synthesis

5-Ethylpiperidin-2-one serves as a versatile building block in the synthesis of various organic compounds. Its structure allows for modifications that can lead to the creation of more complex piperidine derivatives. This compound is particularly valuable in:

- Synthesis of Pharmaceuticals : It acts as an intermediate in the preparation of drugs, enhancing the efficiency of synthetic pathways.

- Development of Agrochemicals : The compound is utilized in synthesizing pesticides and herbicides, contributing to agricultural advancements.

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities, making it a candidate for drug development. Some notable applications include:

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial activity against various pathogens, suggesting its utility in developing new antibiotics .

- Analgesic and Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit cyclooxygenase (COX) enzymes, which are key targets in pain and inflammation management. For instance, a study demonstrated that related piperidine derivatives exhibited significant COX-2 inhibition, indicating potential for pain relief without the severe side effects associated with traditional NSAIDs .

Neuropharmacology

The compound's structural features allow it to interact with neurotransmitter systems, making it relevant in neuropharmacology:

- Cognitive Enhancement : Research suggests that piperidine derivatives can inhibit acetylcholinesterase (AChE), an enzyme involved in breaking down acetylcholine, thereby improving cognitive function and offering potential therapeutic avenues for Alzheimer's disease .

- Pain Management : Some derivatives have been shown to interact with opioid receptors, presenting opportunities for developing new analgesics that may offer improved efficacy and reduced addiction potential compared to existing opioids .

Case Studies

Several studies highlight the applications of this compound and its derivatives:

Industrial Applications

Beyond pharmaceuticals, this compound is also employed in industrial applications:

- Polymer Chemistry : The compound contributes to the synthesis of polymers and resins, enhancing material properties such as durability and thermal stability .

- Chemical Manufacturing : It is used as a precursor in producing various fine chemicals, demonstrating its versatility in industrial chemistry.

Mécanisme D'action

The mechanism of action of 5-Ethylpiperidin-2-one involves its interaction with various molecular targets. The nitrogen atom in the piperidine ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways. This compound can modulate enzyme activity and receptor binding, leading to its effects in biological systems .

Comparaison Avec Des Composés Similaires

Piperidine: A basic six-membered ring with one nitrogen atom.

2-Piperidone: A lactam derivative of piperidine.

3-Methylpiperidin-2-one: A methyl-substituted derivative of piperidinone.

Uniqueness: 5-Ethylpiperidin-2-one is unique due to its ethyl substitution at the 5-position, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and interaction with biological targets compared to other piperidine derivatives .

Activité Biologique

5-Ethylpiperidin-2-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound through various studies, highlighting its pharmacological properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

This compound is a cyclic amine with a piperidine structure, which is known for its ability to interact with various biological targets. Its molecular formula is and it features an ethyl group at the 5-position of the piperidine ring. This structural configuration contributes to its lipophilicity and ability to cross biological membranes.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidin-2-one, including this compound, exhibit significant antimicrobial properties. For instance, compounds related to this structure have shown inhibitory effects against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values as low as 0.21 µM . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, as evidenced by molecular docking studies that reveal strong binding interactions with key bacterial enzymes.

Antioxidant Properties

This compound has also been evaluated for its antioxidant potential. Compounds synthesized from this structure have demonstrated the ability to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. The antioxidant activity is attributed to the presence of electron-donating groups that stabilize free radicals .

Study on Antimicrobial Efficacy

A study conducted on synthesized piperidin-2-one derivatives indicated that these compounds not only inhibited microbial growth but also displayed low toxicity towards mammalian cells, making them promising candidates for drug development . This study utilized various assays, including MTT assays for cytotoxicity evaluation and disk diffusion methods for antimicrobial testing.

Clinical Implications

In clinical settings, the application of this compound derivatives has been explored in the treatment of infections caused by resistant bacterial strains. The findings suggest that these compounds could serve as effective alternatives to traditional antibiotics, particularly in the face of rising antibiotic resistance .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with key enzymes involved in bacterial cell wall synthesis and metabolic pathways.

- Radical Scavenging : The structural features allow for effective neutralization of free radicals, contributing to its antioxidant capacity.

- Cell Membrane Interaction : Its lipophilic nature facilitates penetration into bacterial membranes, enhancing its antimicrobial efficacy.

Data Summary

Propriétés

IUPAC Name |

5-ethylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-6-3-4-7(9)8-5-6/h6H,2-5H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPIZRWVWYUPAQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(=O)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593690 | |

| Record name | 5-Ethylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51206-36-1 | |

| Record name | 5-Ethylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.